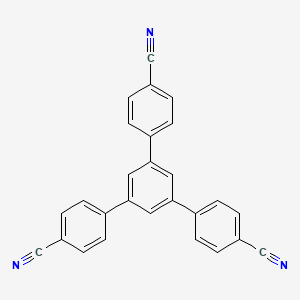

1,3,5-Tris(4-cyanophenyl)benzene

Overview

Description

1,3,5-Tris(4-cyanophenyl)benzene is a chemical compound with the molecular formula C24H15N3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical synthesis processes .

Synthesis Analysis

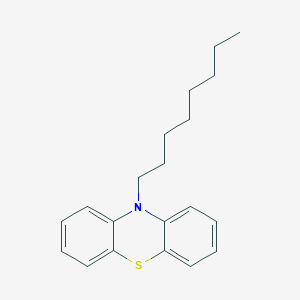

The synthesis of this compound derivatives involves nickel-catalysed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary cyclic and acyclic amines . This process yields the corresponding triarylamines .Molecular Structure Analysis

Quantum chemical investigations have been carried out on co-crystals based on this compound . These studies used the DFT/B3LYP calculation method with a 6-311++G (d,p) basis set in the ground state . The optimized molecular geometric parameters, conformational analysis, vibrational wavenumbers and their assignments, the HOMO–LUMO analysis, molecular electrostatic potential, thermodynamic properties, and atomic charges were calculated to understand various structural features that are playing an important role in its packing .Chemical Reactions Analysis

In the presence of nickel catalysts, this compound undergoes polycondensation reactions with secondary cyclic and acyclic amines to afford the corresponding triarylamines . Oxidation of these materials creates dications diradicals that are stable over several minutes at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 351.44 . It is a solid at room temperature .Scientific Research Applications

Sensing and Capture Applications

- Selective Sensing of Picric Acid: A derivative of 1,3,5-tris(4-cyanophenyl)benzene, specifically 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene, shows significant potential as a fluorescent chemo-sensor. This compound exhibits selective and pronounced fluorescence quenching in the presence of picric acid, with a detection limit of 1.5 ppm. The selectivity is attributed to multiple interactions, including hydrogen bonds and π–π interactions (Vishnoi, Sen, Patwari, & Murugavel, 2015).

Materials Science and Nanoarchitecture

- Formation of Porous Nanoarchitectures: In materials science, 1,3,5-tris(4-iodophenyl)benzene, a related molecule, has been shown to self-assemble into two-dimensional porous halogen–halogen bonded nanoarchitectures on graphite surfaces. These structures can be tailored using different solvents, indicating its utility in designing porous organic networks (Silly, 2013).

Crystal Structure Studies

- Investigating Crystal Structures: The crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene, a variant of this compound, has been studied as a model for polyphenylene. This research is vital for understanding the molecular arrangements that are favorable for topochemical interactions in crystalline forms (Lindeman et al., 1994).

Polymorphism and Isomerism in Solid-State Chemistry

- Polymorphism and Supramolecular Isomerism: 1,3,5-Tris(4-cyanobenzoyl)benzene demonstrates concomitant polymorphism, forming distinct isomeric solid-state networks. Its conformational flexibility aids in the formation of polymorphs, with each network maintained through multiple hydrogen bonds (Kumar, Pigge, & Rath, 2003).

Organic Chemistry and Catalysis

- Catalysis in Organic Synthesis: 1,3,5-Tris(hydrogensulfato) benzene, another derivative, has been utilized as an efficient catalyst for synthesizing specific organic compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). This indicates its potential in catalyzing organic reactions under eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

Mechanism of Action

Target of Action

The primary target of 1,3,5-Tris(4-cyanophenyl)benzene is the synthesis of nitrogen-rich triazine-based Covalent Organic Frameworks (COFs) . These COFs are used as photocatalysts for hydrogen evolution reactions (HERs) .

Mode of Action

This compound interacts with its targets through its unique structure. It is triangular shaped with three 4-cyanophenyl groups attached to a central benzene at 1,3,5-positions . This structure allows it to act as a bridging ligand, facilitating the synthesis of COFs .

Biochemical Pathways

The compound plays a crucial role in the synthesis of nitrogen-rich triazine-based COFs . These COFs, in turn, are involved in photocatalytic hydrogen evolution reactions (HERs), photo-induced atom transfer radical polymerization, and iodine sensing .

Result of Action

The result of the action of this compound is the formation of COFs that can act as effective photocatalysts for HERs . Additionally, it contributes to the creation of materials capable of iodine sensing .

Safety and Hazards

Future Directions

1,3,5-Tris(4-cyanophenyl)benzene can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and chemical pharmaceutical synthesis processes . The study of its properties and applications can help in understanding complex self-assembled systems and in the construction of similar molecular self-assemblies .

properties

IUPAC Name |

4-[3,5-bis(4-cyanophenyl)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H15N3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHXHTKJBSJQPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001179224 | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

382137-78-2 | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=382137-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5′-(4-Cyanophenyl)[1,1′:3′,1′′-terphenyl]-4,4′′-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001179224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

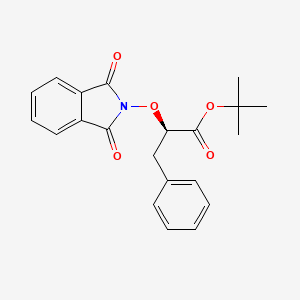

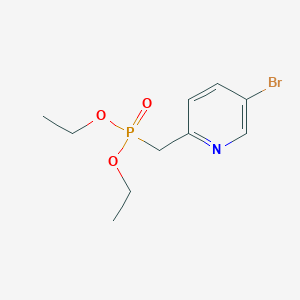

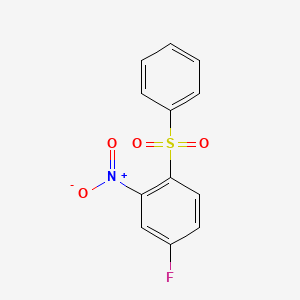

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

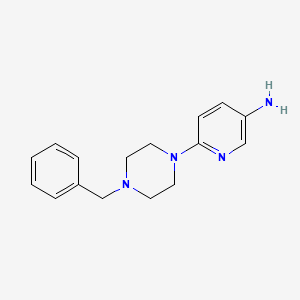

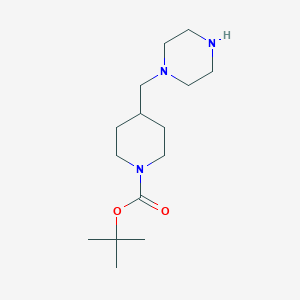

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)